molecular formula C10H14ClN3O B1402485 N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride CAS No. 1229625-19-7

N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride

Cat. No.: B1402485
CAS No.: 1229625-19-7
M. Wt: 227.69 g/mol
InChI Key: NCPGZVQGHHFJAI-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride typically involves the reaction of pyrrolidine derivatives with pyridine carboxylic acids or their derivatives. One common method includes the condensation of pyrrolidine-3-carboxylic acid with 2-aminopyridine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

    Reduction: The pyridine moiety can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The pyridine moiety can bind to metal ions or proteins, influencing their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing a rigid and sterically favorable structure. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-yl)pyrrolidine-2-carboxamide: Similar structure but with different positional isomers.

    Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different functional groups.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring system.

Uniqueness

N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride is unique due to its specific combination of a pyridine and pyrrolidine ring, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .

Properties

IUPAC Name

N-pyridin-2-ylpyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;/h1-3,5,8,11H,4,6-7H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPGZVQGHHFJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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